molecular formula C13H12F2N4O B11104949 N'-[(E)-(1,5-Dimethyl-1H-pyrazol-4-yl)methylidene]-2,5-difluorobenzohydrazide

N'-[(E)-(1,5-Dimethyl-1H-pyrazol-4-yl)methylidene]-2,5-difluorobenzohydrazide

Cat. No.: B11104949
M. Wt: 278.26 g/mol
InChI Key: BJBKLZDLUCSSGI-OMCISZLKSA-N
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Description

N’-[(E)-(1,5-Dimethyl-1H-pyrazol-4-yl)methylidene]-2,5-difluorobenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the C=N bond is adjacent to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1,5-Dimethyl-1H-pyrazol-4-yl)methylidene]-2,5-difluorobenzohydrazide typically involves the condensation reaction between 1,5-dimethyl-1H-pyrazole-4-carbaldehyde and 2,5-difluorobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to boiling and maintained at this temperature for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to improve efficiency and reduce reaction times. The use of automated systems for monitoring and controlling reaction parameters can further enhance the reproducibility and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1,5-Dimethyl-1H-pyrazol-4-yl)methylidene]-2,5-difluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted benzohydrazide derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

N’-[(E)-(1,5-Dimethyl-1H-pyrazol-4-yl)methylidene]-2,5-difluorobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(1,5-Dimethyl-1H-pyrazol-4-yl)methylidene]-2,5-difluorobenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which may enhance its biological activity. The presence of the C=N bond allows it to act as a nucleophile or electrophile in various chemical reactions, facilitating its interaction with different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(1,5-Dimethyl-1H-pyrazol-4-yl)methylidene]-2,5-difluorobenzohydrazide is unique due to the presence of both the pyrazole ring and the difluorobenzene moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. The pyrazole ring enhances its ability to form stable coordination complexes, while the difluorobenzene moiety contributes to its reactivity and potential biological activity.

Properties

Molecular Formula

C13H12F2N4O

Molecular Weight

278.26 g/mol

IUPAC Name

N-[(E)-(1,5-dimethylpyrazol-4-yl)methylideneamino]-2,5-difluorobenzamide

InChI

InChI=1S/C13H12F2N4O/c1-8-9(7-17-19(8)2)6-16-18-13(20)11-5-10(14)3-4-12(11)15/h3-7H,1-2H3,(H,18,20)/b16-6+

InChI Key

BJBKLZDLUCSSGI-OMCISZLKSA-N

Isomeric SMILES

CC1=C(C=NN1C)/C=N/NC(=O)C2=C(C=CC(=C2)F)F

Canonical SMILES

CC1=C(C=NN1C)C=NNC(=O)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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